Cas no 53164-47-9 (bis(4-methylphenyl) but-2-enedioate)

bis(4-methylphenyl) but-2-enedioate structure
53164-47-9 structure
Product Name:bis(4-methylphenyl) but-2-enedioate
CAS No:53164-47-9
MF:C18H16O4
MW:296.317245483398
CID:938031
PubChem ID:5965680
Update Time:2025-04-19

bis(4-methylphenyl) but-2-enedioate Chemical and Physical Properties

Names and Identifiers

    • bis(4-methylphenyl) but-2-enedioate
    • DI-N-PENTYL FUMARATE; DI-N-AMYLFUMARATE; Fumarsaeure-di-p-tolylester; (E)-1,4-di(piperidin-1-yl)but-2-ene-1,4-dione; fumaric acid di-p-tolyl ester; Dipentyl (2E)-2-butenedioate; Fumarsaeure-dipiperidid; Fumarsaeure-dipentylester; TIMTEC-BB SBB007709; fumaric acid dipentyl ester;
    • NSC-155505
    • NSC155505
    • SCHEMBL8998925
    • 53164-47-9
    • SCHEMBL8166082
    • Inchi: 1S/C18H16O4/c1-13-3-7-15(8-4-13)21-17(19)11-12-18(20)22-16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11+
    • InChI Key: HYWYICIBOKSWQA-VAWYXSNFSA-N
    • SMILES: O(C(/C=C/C(=O)OC1C=CC(C)=CC=1)=O)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 296.10488
  • Monoisotopic Mass: 296.104859
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 52.6
  • XLogP3: 4.1

Experimental Properties

  • Density: 1.177
  • Boiling Point: 446.2°C at 760 mmHg
  • Flash Point: 225°C
  • Refractive Index: 1.572
  • PSA: 52.6
  • LogP: 3.37060
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